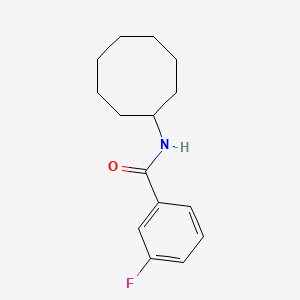

N-cyclooctyl-3-fluorobenzamide

Description

The compound N-Cyclohexyl-3-fluorobenzamide (CAS: 2267-94-9, molecular formula: C₁₃H₁₆FNO) is a fluorinated benzamide derivative with a cyclohexyl substituent on the amide nitrogen . It is structurally characterized by a benzamide backbone substituted with a fluorine atom at the meta position and a cyclohexyl group attached to the nitrogen. This compound is primarily documented in safety data sheets (SDS), which outline its hazards, handling precautions, and firefighting measures . Key safety protocols include using alcohol-resistant foam or dry chemical extinguishers for fires, wearing self-contained breathing apparatus, and avoiding skin contact via gloves and protective suits .

Propriétés

Numéro CAS |

574718-85-7 |

|---|---|

Formule moléculaire |

C15H20FNO |

Poids moléculaire |

249.32 g/mol |

Nom IUPAC |

N-cyclooctyl-3-fluorobenzamide |

InChI |

InChI=1S/C15H20FNO/c16-13-8-6-7-12(11-13)15(18)17-14-9-4-2-1-3-5-10-14/h6-8,11,14H,1-5,9-10H2,(H,17,18) |

Clé InChI |

ATIPJODOKLABBD-UHFFFAOYSA-N |

SMILES canonique |

C1CCCC(CCC1)NC(=O)C2=CC(=CC=C2)F |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclooctyl-3-fluorobenzamide typically involves the reaction of 3-fluorobenzoic acid with cyclooctylamine. The process can be carried out under standard amidation conditions, which may include the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for N-cyclooctyl-3-fluorobenzamide are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

N-cyclooctyl-3-fluorobenzamide can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The benzene ring can be oxidized to form quinones or other oxidized derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products

Substitution: Various substituted benzamides depending on the nucleophile used.

Reduction: N-cyclooctyl-3-fluoroaniline.

Oxidation: Oxidized benzamide derivatives.

Applications De Recherche Scientifique

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mécanisme D'action

The mechanism of action of N-cyclooctyl-3-fluorobenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target site. The cyclooctyl group may contribute to the compound’s overall stability and lipophilicity, affecting its distribution and bioavailability.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

However, comparisons can be drawn between N-Cyclohexyl-3-fluorobenzamide and other benzamide derivatives documented in the literature. Below is a detailed analysis of structural analogs and their properties:

Table 1: Key Properties of Selected Benzamide Derivatives

Structural and Functional Differences

Substituent Effects :

- N-Cyclohexyl-3-fluorobenzamide features a cyclohexyl group, which enhances steric bulk compared to smaller substituents like methoxy or methyl groups in analogs (e.g., 3-chloro-2-fluoro-N-methoxy-N-methylbenzamide) . This bulk may influence solubility and crystallinity.

- N-(3-Ethynylphenyl)-3-fluorobenzamide includes an ethynyl group, enabling π-π interactions and polymorphism. Its polymorphs exhibit mechanical anisotropy linked to hydrogen-bonding frameworks .

Safety and Handling :

- Unlike N-Cyclohexyl-3-fluorobenzamide , which requires full chemical suits and respiratory protection , simpler analogs like flutolanil (a commercial fungicide) have well-established agricultural safety protocols .

Mechanical and Thermal Properties: Polymorphs of N-(3-Ethynylphenyl)-3-fluorobenzamide show hardness (H) and elastic modulus (E) values ranging from 0.3–0.5 GPa and 10–15 GPa, respectively, depending on crystal packing . No such data exist for N-Cyclohexyl-3-fluorobenzamide.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.